N-[(2,3-dimethoxyphenyl)methyl]-3-fluoroaniline
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Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]-3-fluoroaniline: is an organic compound with the molecular formula C15H16FNO2 It is characterized by the presence of a fluorine atom attached to an aniline ring, which is further substituted with a 2,3-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-3-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzyl chloride and 3-fluoroaniline.
Nucleophilic Substitution Reaction: The 2,3-dimethoxybenzyl chloride undergoes a nucleophilic substitution reaction with 3-fluoroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, the use of automated purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(2,3-dimethoxyphenyl)methyl]-3-fluoroaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the methoxy groups can be replaced by other substituents. Typical reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid)
Major Products Formed:
Oxidation: Quinones, oxidized derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: N-[(2,3-dimethoxyphenyl)methyl]-3-fluoroaniline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-3-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom and the methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally related and shares the dimethoxyphenyl group. It is known for its activity as a monoamine oxidase inhibitor.
3,4,5-Trimethoxyphenethylamine (Mescaline): Another related compound, mescaline, is a naturally occurring hallucinogen found in certain cacti. It has a similar phenethylamine backbone with additional methoxy groups.
Uniqueness: N-[(2,3-dimethoxyphenyl)methyl]-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The combination of the dimethoxyphenyl group with the fluorinated aniline moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-18-14-8-3-5-11(15(14)19-2)10-17-13-7-4-6-12(16)9-13/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRGRRLBYZFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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